
2,2-Dichloro-3-oxobutyryl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-3-oxobutyryl chloride is an organic compound with the molecular formula C4H3Cl3O2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dichloro-3-oxobutyryl chloride can be synthesized through the chlorination of 3-oxobutyric acid or its derivatives. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as fractional distillation and crystallization are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-3-oxobutyryl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dichloro-3-oxobutyric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, often with a base or acid catalyst
Major Products Formed
Amides, Esters, Thioesters: Formed through substitution reactions
2,2-Dichloro-3-oxobutyric Acid: Formed through hydrolysis
2,2-Dichloro-3-hydroxybutyric Acid: Formed through reduction
Aplicaciones Científicas De Investigación
2,2-Dichloro-3-oxobutyryl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-3-oxobutyryl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the 2,2-dichloro-3-oxobutyryl moiety into target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloroacetoacetyl chloride
- 2,2-Dichloro-3-oxobutanoyl chloride
- 2,4-Dichloro-3-oxobutanoyl chloride
Uniqueness
2,2-Dichloro-3-oxobutyryl chloride is unique due to its specific reactivity profile and the stability of the 2,2-dichloro-3-oxobutyryl group. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries .
Propiedades
Número CAS |
83742-29-4 |
|---|---|
Fórmula molecular |
C4H3Cl3O2 |
Peso molecular |
189.42 g/mol |
Nombre IUPAC |
2,2-dichloro-3-oxobutanoyl chloride |
InChI |
InChI=1S/C4H3Cl3O2/c1-2(8)4(6,7)3(5)9/h1H3 |
Clave InChI |
VZAAUKXTLDGLID-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


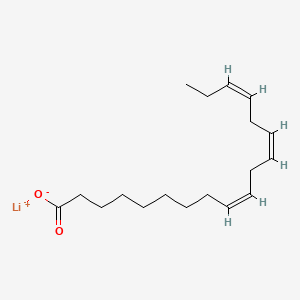
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
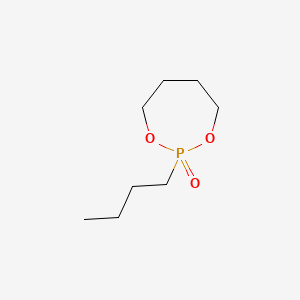
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)



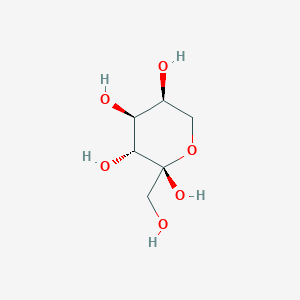
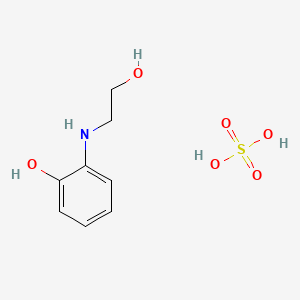
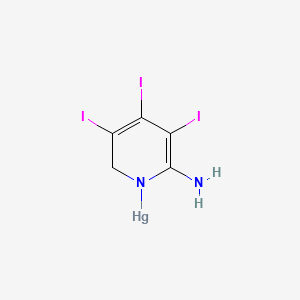
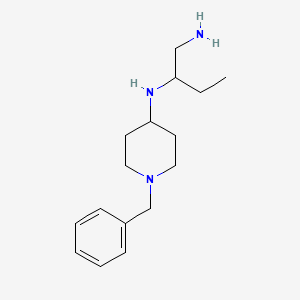

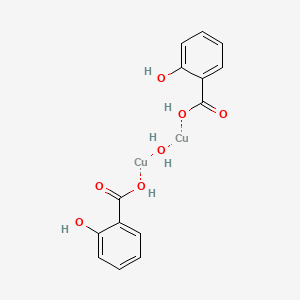
![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)
